molecular formula C11H13N3O4 B5800408 N-morpholin-4-yl-3-nitrobenzamide CAS No. 418777-51-2

N-morpholin-4-yl-3-nitrobenzamide

Cat. No.: B5800408
CAS No.: 418777-51-2
M. Wt: 251.24 g/mol
InChI Key: RBEWRSFVYLYXAD-UHFFFAOYSA-N
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Description

N-morpholin-4-yl-3-nitrobenzamide: is a chemical compound known for its unique structure and properties It consists of a benzamide core substituted with a nitro group at the third position and a morpholine ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-morpholin-4-yl-3-nitrobenzamide typically involves the coupling of a substituted benzamide with morpholineThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or acetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: N-morpholin-4-yl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: N-morpholin-4-yl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and morpholine.

Scientific Research Applications

N-morpholin-4-yl-3-nitrobenzamide has found applications in several scientific domains:

Mechanism of Action

The mechanism of action of N-morpholin-4-yl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholine ring enhances its binding affinity to specific proteins. This compound has been shown to inhibit cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

    N-morpholin-4-yl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-morpholin-4-yl-4-nitrobenzamide: Nitro group at a different position on the benzamide ring.

    N-piperidin-4-yl-3-nitrobenzamide: Piperidine ring instead of morpholine.

Uniqueness: N-morpholin-4-yl-3-nitrobenzamide is unique due to the combination of its nitro group and morpholine ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-morpholin-4-yl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(12-13-4-6-18-7-5-13)9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEWRSFVYLYXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357917
Record name N-morpholin-4-yl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418777-51-2
Record name N-morpholin-4-yl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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